Picrasidine A

Description

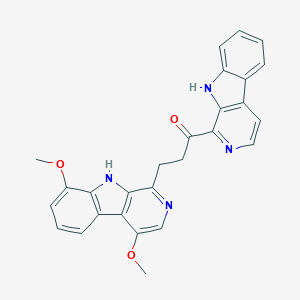

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXRROCBIUJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Picrasidine A from Picrasma quassioides

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Picrasidine A, a bis-β-carboline alkaloid, from the plant Picrasma quassioides. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to aid in the understanding of the isolation workflow.

Introduction

Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, is a plant rich in a diverse array of phytochemicals, including quassinoids, β-carboline alkaloids, and canthinone alkaloids.[1][2] Among these, the bis-β-carboline alkaloids, such as this compound, have garnered interest for their potential pharmacological activities. This compound has been reported as a constituent of Picrasma quassioides and its isolation is a key step for further biological and pharmacological investigation.[3] This guide synthesizes information from various studies on the isolation of alkaloids from this plant to provide a detailed protocol for obtaining this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective isolation strategy.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₂N₄O₃ | [4] |

| Molecular Weight | 450.5 g/mol | [4] |

| IUPAC Name | 3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one | [4] |

| XLogP3 | 4.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Exact Mass | 450.16919058 Da | [4] |

| Monoisotopic Mass | 450.16919058 Da | [4] |

| Topological Polar Surface Area | 92.9 Ų | [4] |

| Heavy Atom Count | 34 | [4] |

| Complexity | 737 | [4] |

Experimental Protocol for Isolation

The following protocol is a synthesized methodology based on established procedures for the isolation of alkaloids from Picrasma quassioides.

Plant Material and Extraction

-

Plant Material : Dried and powdered stems or root bark of Picrasma quassioides.

-

Extraction :

-

The powdered plant material is refluxed with 80-95% ethanol. This process is typically repeated three times to ensure exhaustive extraction.

-

The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Extraction for Total Alkaloids

This step aims to separate the alkaloids from other classes of compounds present in the crude extract.

-

The crude residue is suspended in an acidic aqueous solution (e.g., 1% HCl) and partitioned with a non-polar solvent like petroleum ether or ethyl acetate to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base such as ammonia water.

-

The basified solution is subsequently extracted with a chlorinated solvent, typically chloroform or dichloromethane, to partition the free-base alkaloids into the organic phase.

-

The organic extracts are combined, washed with water to neutrality, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude total alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract, a complex mixture of various alkaloids, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

-

Stationary Phase : Silica gel is a commonly used stationary phase for the initial fractionation of the crude alkaloid extract.

-

Mobile Phase : A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased (e.g., from 100:1 to 10:1, v/v).

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to the target compound.

HSCCC is an effective technique for the separation and purification of alkaloids from Picrasma quassioides.

| Parameter | Description |

| Apparatus | TBE-300A High-Speed Counter-Current Chromatograph |

| Solvent System | A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a 2:2:2:2 (v/v/v/v) ratio. The mixture is thoroughly equilibrated, and the two phases are separated. |

| Stationary Phase | Upper organic phase of the solvent system. |

| Mobile Phase | Lower aqueous phase of the solvent system. |

| Sample Loading | The crude extract is dissolved in a mixture of the upper and lower phases. |

| Revolution Speed | 800 rpm |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 254 nm |

Fractions containing the purified alkaloids are collected for further analysis.

For final purification to achieve high purity of this compound, preparative reverse-phase HPLC is often employed.

| Parameter | Description |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of methanol and water, or acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape. |

| Detection | UV detection at a wavelength appropriate for β-carboline alkaloids (e.g., 254 nm or 280 nm). |

Characterization of this compound

The identity and purity of the isolated this compound are confirmed through spectroscopic analysis.

Mass Spectrometry (MS)

-

Technique : Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Ion : The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the molecular weight of this compound (450.5 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Visualizations

Chemical Structure of this compound

References

- 1. Studies on the Alkaloids from Picrasma quassioides BENNET. V. Structures of Picrasidines L, M, and P [jstage.jst.go.jp]

- 2. β-Carboline alkaloids from Picrasma quassioides and their 3D-QSAR study on anti-inflammation in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of palystatins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Picrasidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine A is a member of the quassinoid family of natural products, a class of compounds isolated from plants of the Picrasma genus. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. While research into the specific activities of this compound is ongoing, the broader family of picrasidine alkaloids, including Picrasidine I, G, J, and S, has demonstrated significant anti-cancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogues, with a focus on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-Cancer Activity

The anti-cancer potential of picrasidine alkaloids is a primary area of investigation. While specific data on this compound is limited, studies on other picrasidines, such as Picrasidine I and G, have revealed significant cytotoxic and anti-proliferative effects against various cancer cell lines.

Cytotoxicity and Anti-Proliferative Effects

Studies have demonstrated that picrasidine alkaloids can inhibit the growth of cancer cells in a dose- and time-dependent manner. For instance, Picrasidine I has been shown to reduce the viability of oral squamous cell carcinoma and melanoma cells.[1][2] Similarly, Picrasidine G has been found to decrease the viability of triple-negative breast cancer cells.[3]

Table 1: Cytotoxicity of Picrasidine Alkaloids in Cancer Cell Lines

| Picrasidine Analogue | Cancer Cell Line | Concentration Range | Effect | Reference |

| Picrasidine I | Oral Squamous Carcinoma (SCC-47, SCC-1) | 20, 30, 40 µM | Dose-dependent reduction in cell viability | [2] |

| Picrasidine I | Melanoma (HMY-1, A2058) | Not specified | Cytotoxic effects observed | [1][4] |

| Picrasidine G | Triple-Negative Breast Cancer (MDA-MB-468) | Not specified | Decreased cell viability | [3] |

| Picrasidine J | Head and Neck Squamous Cell Carcinoma (Ca9-22, FaDu) | 25, 50, 100 µM | No significant cytotoxic effect | [5] |

Induction of Apoptosis

A key mechanism underlying the anti-cancer activity of picrasidines is the induction of apoptosis, or programmed cell death. Picrasidine I, for example, has been shown to induce apoptosis in oral cancer and melanoma cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6][7] Furthermore, the activation of caspases, key executioners of apoptosis, has been observed following treatment with picrasidine alkaloids.[8]

Cell Cycle Arrest

In addition to inducing apoptosis, picrasidine alkaloids can interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. Picrasidine I has been reported to cause cell cycle arrest at the G1/S and G2/M phases in different cancer cell lines.[6][8][9] This is often accompanied by the downregulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[6][8]

Anti-Inflammatory Activity

This compound and its analogues have demonstrated notable anti-inflammatory properties. The primary mechanism for this activity appears to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[11]

By inhibiting the NF-κB pathway, this compound can suppress the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[10] This makes it a promising candidate for the development of novel anti-inflammatory therapies.

Signaling Pathways Modulated by Picrasidine Alkaloids

The biological effects of picrasidine alkaloids are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential therapeutic targets.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Studies on Picrasidine J have shown that it can inhibit the phosphorylation of ERK, thereby suppressing cancer cell migration and invasion.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Picrasidine I Regulates Apoptosis in Melanoma Cell Lines by Activating ERK and JNK Pathways and Suppressing AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picrasidine I Triggers Heme Oxygenase-1-Induced Apoptosis in Nasopharyngeal Carcinoma Cells via ERK and Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer effects of picrasidine I on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Picrasidine A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine A, a β-carboline alkaloid isolated from plants of the Picrasma genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its spectroscopic data, methodologies for its isolation, and protocols for evaluating its biological effects. Furthermore, this guide elucidates the molecular pathways through which this compound exerts its therapeutic potential, with a focus on its anti-inflammatory and anticancer properties. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex alkaloid featuring a core structure derived from β-carboline. Its systematic IUPAC name is 3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₂N₄O₃ | PubChem |

| Molecular Weight | 450.5 g/mol | PubChem |

| IUPAC Name | 3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one | PubChem |

| CAS Number | 82652-20-8 | PubChem |

| Topological Polar Surface Area | 92.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 2.3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 2.4: Mass Spectrometry Data

| m/z | Ion Type |

| Data not available in search results |

Experimental Protocols

Isolation of this compound from Picrasma quassioides

The following is a general protocol for the isolation of alkaloids from Picrasma quassioides, which can be adapted for the specific isolation of this compound. This method utilizes high-speed counter-current chromatography (HSCCC).

Caption: A potential synthetic workflow for this compound.

Biological Assays

This protocol describes a general method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of albumin denaturation.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

-

Assay Procedure:

-

In a reaction mixture, combine 0.2 mL of BSA solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of various concentrations of this compound.

-

A control is prepared using 2.0 mL of the solvent instead of the this compound solution.

-

The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

-

After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-cancer and anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key signaling pathways implicated in tumorigenesis and inflammation.

Anticancer Activity

This compound has been shown to inhibit the proliferation of various human cancer cell lines and induce apoptosis. A primary mechanism underlying its anticancer effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in cell survival and proliferation. By inhibiting NF-κB, this compound can suppress the expression of anti-apoptotic proteins and promote programmed cell death in cancer cells. Furthermore, this compound has been reported to induce G1 phase arrest in the cell cycle.

This compound-Mediated Inhibition of the NF-κB Signaling Pathway

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The production of these mediators is often upregulated during an inflammatory response. The inhibition of the NF-κB pathway by this compound also contributes to its anti-inflammatory properties, as NF-κB is a key regulator of inflammatory gene expression.

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its ability to modulate the NF-κB signaling pathway provides a clear mechanistic basis for its observed biological activities. Further research is warranted to fully elucidate its pharmacological profile, including comprehensive spectroscopic characterization, optimization of synthetic routes, and in-depth investigation of its mechanism of action in various disease models. This technical guide provides a solid foundation for researchers to advance the study of this intriguing β-carboline alkaloid.

Introduction: Picrasidine A, a member of the β-carboline alkaloid family, represents a class of heterocyclic compounds with a wide spectrum of biological activities. These natural and synthetic molecules, characterized by a core pyrido[3,4-b]indole structure, have garnered significant interest in the scientific community for their potential as therapeutic agents. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their synthesis, biological effects, and underlying mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Structure and Classification

β-carboline alkaloids are classified based on the degree of saturation of their pyridine ring into three main groups: the aromatic β-carbolines (e.g., norharman), the 3,4-dihydro-β-carbolines (e.g., harmaline), and the 1,2,3,4-tetrahydro-β-carbolines. Picrasidines are a subgroup of β-carboline alkaloids, often found as dimers, and are primarily isolated from plants of the Picrasma genus.

Synthesis of the β-Carboline Core

The Pictet-Spengler reaction is a cornerstone in the synthesis of the β-carboline scaffold. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Experimental Protocol: General Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

This protocol provides a general framework for the synthesis of the tetrahydro-β-carboline core structure.

Materials:

-

Tryptamine derivative

-

Aldehyde or ketone

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the tryptamine derivative (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Add the acid catalyst (0.1-1 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired tetrahydro-β-carboline.

Biological Activities and Quantitative Data

This compound and its related β-carboline alkaloids exhibit a range of biological activities, with anti-cancer properties being a primary focus of research. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency.

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| Picrasidine I | SCC-47 (Oral Squamous Cell Carcinoma) | Cytotoxicity | ~30 (at 48h) | [1] |

| SCC-1 (Oral Squamous Cell Carcinoma) | Cytotoxicity | ~35 (at 48h) | [1] | |

| Harmine | MCF-7 (Breast Cancer) | Cytotoxicity | 22.6 (at 48h) | [2] |

| HeLa (Cervical Cancer) | Cytotoxicity | 39.8 (at 48h) | [2] | |

| Harmaline | Transformed and non-transformed cell lines | Reduced Viability | Dose-dependent | [3] |

| Various β-carboline derivatives | A549, K562, PC-3, T47D | Antitumor activity | 9.86 (for compound 8q against PC-3) | [4] |

| Indolinone-β-carboline derivative (Compound 45) | HCT-15 (Colon Cancer) | Cytotoxicity | 1.43 | [5] |

| Thiazolidinedione-β-carboline derivative (Compound 40) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.97 | [5] |

| Hydroxamate-β-carboline derivative (Compound 34) | HepG2 (Liver Cancer) | Cytotoxicity | 0.53-1.56 | [5] |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound and related β-carboline alkaloids are mediated through various mechanisms, including the modulation of key cellular signaling pathways.

Anti-Metastatic Effects of Picrasidine J

Picrasidine J has been shown to inhibit the metastasis of head and neck squamous cell carcinoma (HNSCC) cells.[6][7] This anti-metastatic activity is achieved through the inhibition of the epithelial-mesenchymal transition (EMT), downregulation of Kallikrein-10 (KLK-10), and suppression of the ERK signaling pathway.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Picrasidine A Analogs: A Technical Guide to Their Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine A and its analogs are a group of β-carboline alkaloids isolated from plants of the Picrasma genus. These natural compounds have garnered significant interest in oncological research due to their potent cytotoxic and anti-tumor activities against a range of cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of key Picrasidine analogs—Picrasidine I, G, J, and Q—in cancer cells, with a focus on their effects on cell signaling pathways, cell cycle progression, and apoptosis. The information presented herein is intended to support further research and drug development efforts in oncology.

Picrasidine I

Picrasidine I has been extensively studied for its anticancer effects, particularly in oral squamous cell carcinoma (OSCC) and nasopharyngeal carcinoma (NPC).

Effects on Cell Viability and Proliferation in Oral Squamous Cell Carcinoma

Picrasidine I has been shown to reduce the viability of oral squamous cell carcinoma cell lines, SCC-47 and SCC-1, in a dose- and time-dependent manner. The cytotoxic effects are attributed to the induction of cell cycle arrest and apoptosis.[1][2]

| Cell Line | Treatment Time | IC50 (µM) | Reference |

| SCC-47 | 24h | ~30 | [1] |

| 48h | ~25 | [1] | |

| 72h | ~20 | [1] | |

| SCC-1 | 24h | ~35 | [1] |

| 48h | ~30 | [1] | |

| 72h | ~25 | [1] |

Mechanism of Action in Oral Squamous Cell Carcinoma

Cell Cycle Arrest:

Picrasidine I induces G2/M phase cell cycle arrest in OSCC cells.[1][3] This is achieved through the downregulation of key cell cycle regulatory proteins, including cyclin A, cyclin B, cyclin-dependent kinase 4 (CDK4), and cyclin-dependent kinase 6 (CDK6).[1][3]

| Cell Line | Picrasidine I Concentration (µM) | % Cells in G2/M Phase (24h) | Reference |

| SCC-47 | 0 | ~25% | [1] |

| 20 | ~35% | [1] | |

| 30 | ~45% | [1] | |

| 40 | ~55% | [1] | |

| SCC-1 | 0 | ~28% | [1] |

| 20 | ~38% | [1] | |

| 30 | ~48% | [1] | |

| 40 | ~58% | [1] |

Apoptosis Induction:

Picrasidine I induces apoptosis in OSCC cells through both the intrinsic and extrinsic pathways.[1][2] This is evidenced by the increased expression of death receptors, disruption of the mitochondrial membrane potential, and activation of caspases 3, 8, and 9, and PARP.[1][2] Furthermore, Picrasidine I upregulates pro-apoptotic proteins such as Bak and Bim L/S, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2]

| Cell Line | Picrasidine I Concentration (µM) | % Apoptotic Cells (24h) | Reference |

| SCC-47 | 0 | ~5% | [1] |

| 20 | ~15% | [1] | |

| 30 | ~25% | [1] | |

| 40 | ~35% | [1] | |

| SCC-1 | 0 | ~4% | [1] |

| 20 | ~12% | [1] | |

| 30 | ~22% | [1] | |

| 40 | ~32% | [1] |

Signaling Pathway Modulation:

The pro-apoptotic activities of Picrasidine I in OSCC are mediated by the downregulation of JNK phosphorylation.[1][2]

Mechanism of Action in Nasopharyngeal Carcinoma

In nasopharyngeal carcinoma cells, Picrasidine I induces apoptosis by modulating heme oxygenase-1 (HO-1) through the ERK and Akt signaling pathways.[4] It also causes cell cycle arrest at the sub-G1, S, and G2/M phases.[4]

Picrasidine G

Picrasidine G has shown significant activity against triple-negative breast cancer (TNBC), particularly in cell lines overexpressing the epidermal growth factor receptor (EGFR).

Effects on Cell Viability and Proliferation in Triple-Negative Breast Cancer

Picrasidine G selectively decreases the viability of the EGFR-overexpressing TNBC cell line, MDA-MB-468.[5]

| Cell Line | Treatment Time | IC50 (µM) | Reference |

| MDA-MB-468 | 72h | ~5 | [5][6] |

Mechanism of Action in Triple-Negative Breast Cancer

Apoptosis Induction:

Picrasidine G induces apoptosis in MDA-MB-468 cells, as indicated by chromatin condensation, an increase in the sub-G1 population, and the cleavage of caspase-3 and PARP.[5]

Signaling Pathway Modulation:

The anticancer effects of Picrasidine G in EGFR-overexpressing TNBC are mediated through the inhibition of the EGFR/STAT3 signaling pathway.[5] It specifically inhibits EGF-induced STAT3 phosphorylation but does not affect IL-6-induced STAT3 phosphorylation.[5]

Picrasidine J

Picrasidine J has demonstrated potent anti-metastatic effects in head and neck squamous cell carcinoma (HNSCC).

Effects on Cell Motility, Migration, and Invasion in HNSCC

Picrasidine J significantly inhibits the motility, migration, and invasion of HNSCC cell lines, Ca9-22 and FaDu, in a dose-dependent manner.[7]

| Cell Line | Assay | Picrasidine J Concentration (µM) | % Inhibition | Reference |

| Ca9-22 | Migration | 100 | ~70% | [7] |

| Invasion | 100 | ~80% | [7] | |

| FaDu | Migration | 100 | ~65% | [7] |

| Invasion | 100 | ~75% | [7] |

Mechanism of Action in HNSCC

Inhibition of Epithelial-Mesenchymal Transition (EMT):

Picrasidine J inhibits the EMT process by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal marker vimentin.[7]

Signaling Pathway Modulation:

The anti-metastatic effects of Picrasidine J are associated with the suppression of ERK phosphorylation.[7]

Picrasidine Q

Picrasidine Q has been identified as an inhibitor of fibroblast growth factor receptor 2 (FGFR2) and shows promise in the context of esophageal squamous cell carcinoma (ESCC).

Effects on Cell Proliferation and Apoptosis in ESCC

Picrasidine Q inhibits the proliferation of ESCC cell lines and induces apoptosis.[8][9]

| Cell Line | Treatment Time | IC50 (µM) | Reference |

| KYSE-30 | 72h | ~40 | [8][9] |

| KYSE-450 | 72h | ~35 | [8][9] |

Mechanism of Action in ESCC

FGFR2 Inhibition:

Picrasidine Q directly targets and inhibits the kinase activity of FGFR2.[8][9]

Signaling Pathway Modulation:

By inhibiting FGFR2, Picrasidine Q suppresses the downstream PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis.[8][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Picrasidine analog for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).[1]

Cell Cycle Analysis (Flow Cytometry)

-

Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with the Picrasidine analog for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[1][10]

Apoptosis Assay (Annexin V/PI Staining)

-

Seed cells in a 6-well plate and treat with the Picrasidine analog as for cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.[1]

Western Blot Analysis

-

Treat cells with the Picrasidine analog, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Antibodies for Cell Cycle: Cyclin A, Cyclin B, CDK4, CDK6 (typically used at 1:1000 dilution).[3][11]

-

Antibodies for Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax (typically used at 1:1000 dilution).

-

Antibodies for Signaling Pathways: p-JNK, JNK, p-ERK, ERK, p-Akt, Akt, p-STAT3, STAT3 (typically used at 1:1000 dilution).[12][13]

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

Cell Migration and Invasion Assays

Wound Healing Assay:

-

Grow cells to confluence in a 6-well plate.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium with or without the Picrasidine analog.

-

Capture images of the scratch at 0 and 24 hours.

-

Measure the width of the scratch to determine the extent of cell migration.[7][14]

Transwell Invasion Assay:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add the Picrasidine analog to both chambers.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.[7][15]

Conclusion

Picrasidine analogs demonstrate significant potential as anticancer agents through diverse mechanisms of action. Picrasidine I induces cell cycle arrest and apoptosis in oral and nasopharyngeal cancers by targeting the JNK, ERK, and Akt pathways. Picrasidine G effectively inhibits the growth of EGFR-overexpressing triple-negative breast cancer by blocking the EGFR/STAT3 signaling cascade. Picrasidine J exhibits potent anti-metastatic properties in head and neck cancers by suppressing the ERK/EMT pathway. Finally, Picrasidine Q acts as a direct inhibitor of FGFR2, leading to the downregulation of the PI3K/Akt/mTOR pathway in esophageal cancer. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate further investigation into these promising natural compounds for the development of novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer effects of picrasidine I on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Picrasidine G decreases viability of MDA-MB 468 EGFR-overexpressing triple-negative breast cancer cells through inhibition of EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. FGFR2 regulation by picrasidine Q inhibits the cell growth and induces apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin Antibody Sampler Kit - 2BScientific [2bscientific.com]

- 12. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4dcell.com [4dcell.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Picrasidine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine alkaloids, a class of dimeric β-carboline alkaloids, represent a significant area of natural product chemistry and pharmacology. Primarily isolated from the plant Picrasma quassioides, these compounds have garnered considerable attention for their diverse and potent biological activities, particularly their anticancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, history, isolation, structure elucidation, synthesis, and biological activities of Picrasidine alkaloids, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway analysis.

Discovery and History

The journey of Picrasidine alkaloids began with the broader investigation of the chemical constituents of Picrasma quassioides (Simaroubaceae), a plant with a history of use in traditional medicine. The first β-carboline alkaloid from this plant was isolated and identified in 1973 by Japanese scholars Kondo and Takemoto[1]. This initial discovery paved the way for more extensive studies by researchers, notably the team led by T. Ohmoto and K. Koike, who, through a series of seminal publications in the 1980s, isolated and elucidated the structures of numerous dimeric β-carboline alkaloids, which they named "Picrasidines."

The timeline below highlights the key milestones in the discovery of various Picrasidine alkaloids by Ohmoto, Koike, and their collaborators:

-

1985: The structures of Picrasidine I, J, and K were first reported.

-

1985: The structures of Picrasidine L, M, and P were elucidated.

-

1985: The structures of Picrasidine N, O, and Q were determined.

-

1986: The structures of the dimeric β-carboline alkaloids Picrasidine H and R were established.

-

1987: The structure of Picrasidine S was determined.

-

1987: The structure of Picrasidine T , another dimeric β-carboline alkaloid, was elucidated.

-

1988: The structure of Picrasidine U was reported.

-

1993: The structures of new alkaloids, Picrasidines W, X, and Y , were identified, along with an X-ray crystallographic analysis of Picrasidine Q.

This systematic investigation by Ohmoto and Koike's group laid the foundational knowledge for the diverse and complex chemical structures of the Picrasidine family of alkaloids.

Isolation and Structure Elucidation

Isolation of Picrasidine Alkaloids

The primary source of Picrasidine alkaloids is the stem and root bark of Picrasma quassioides. A common and efficient method for their isolation is High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocol: Isolation of Alkaloids from Picrasma quassioides using HSCCC [2][3][4]

-

Plant Material and Extraction:

-

Air-dried and powdered branches of Picrasma quassioides are extracted with 80% ethanol at room temperature.

-

The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in 2% HCl and partitioned with ethyl acetate to remove non-basic components.

-

The acidic aqueous layer is then basified with ammonia solution to a pH of 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.

-

-

HSCCC System Preparation:

-

A two-phase solvent system is prepared. A commonly used system is n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v).

-

The solvent mixture is thoroughly equilibrated in a separatory funnel at room temperature, and the two phases are separated.

-

-

HSCCC Separation:

-

The multilayer coil column of the HSCCC instrument is first entirely filled with the upper phase (stationary phase).

-

The crude alkaloid extract is dissolved in a mixture of the upper and lower phases and injected into the column.

-

The lower phase (mobile phase) is then pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotated at a high speed (e.g., 800 rpm).

-

The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram.

-

-

Purification and Identification:

-

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to assess purity.

-

Fractions containing pure compounds are concentrated, and the structures of the isolated alkaloids are determined using spectroscopic methods.

-

Structure Elucidation

The complex dimeric structures of Picrasidine alkaloids are elucidated using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the determination of the linkage between the two β-carboline monomers.

-

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Biological Activities and Quantitative Data

Picrasidine alkaloids exhibit a wide range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity

Several Picrasidine alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Table 1: Cytotoxicity of Picrasidine Alkaloids against Cancer Cell Lines

| Alkaloid | Cancer Cell Line | Assay | IC50 Value | Reference |

| Picrasidine I | Oral Squamous Carcinoma (SCC-47) | MTT | ~30 µM (48h) | [3] |

| Oral Squamous Carcinoma (SCC-1) | MTT | ~35 µM (48h) | [3] | |

| Picrasidine G | Triple-Negative Breast Cancer (MDA-MB-468) | Cell Viability | ~10 µM | [5] |

| Total Alkaloids from P. quassioides | In vitro anti-inflammatory assay | N/A | 8.088±0.903 µg/ml | [6] |

Anti-inflammatory Activity

Picrasidine alkaloids have also been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay [7]

-

Cell Culture: Mouse macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the Picrasidine alkaloid for a specific duration (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis: The IC50 values for the inhibition of NO and cytokine production are calculated.

Mechanisms of Action: Signaling Pathways

The biological effects of Picrasidine alkaloids are mediated through their interaction with various cellular signaling pathways.

Inhibition of EGFR/STAT3 Signaling by Picrasidine G

Picrasidine G has been shown to decrease the viability of EGFR-overexpressing triple-negative breast cancer cells by inhibiting the EGFR/STAT3 signaling pathway[5].

Caption: Picrasidine G inhibits the EGFR/STAT3 signaling pathway.

Inhibition of ERK Signaling by Picrasidine J

Picrasidine J has been found to inhibit the metastasis of head and neck squamous cell carcinoma by reducing the phosphorylation of ERK, a key component of the MAPK signaling pathway[8].

Caption: Picrasidine J inhibits the phosphorylation of ERK in the MAPK pathway.

Activation of JNK Signaling by Picrasidine I

Picrasidine I has been shown to induce apoptosis in oral squamous cell carcinoma, and this effect is associated with the modulation of the JNK signaling pathway.

Caption: Picrasidine I induces apoptosis through the JNK signaling pathway.

Total Synthesis

The complex structures of Picrasidine alkaloids present significant challenges for total synthesis. However, the successful synthesis of several members of this family has been achieved, providing access to these molecules for further biological evaluation and structural diversification.

A notable achievement is the first total synthesis of Picrasidines G, S, and T , which feature an indolotetrahydroquinolizinium (ITHQ) skeleton, and Picrasidine R , which has a 1,4-diketone linker. The key step in the synthesis of the ITHQ-type alkaloids was a late-stage regio-selective aza-[4+2] cycloaddition of vinyl β-carboline alkaloids. The synthesis of Picrasidine R was accomplished via a thiazolium-catalyzed Stetter reaction[9].

Experimental Workflow: Total Synthesis of Picrasidine G [9]

Caption: Key steps in the total synthesis of Picrasidine G.

Conclusion

The Picrasidine alkaloids represent a fascinating and pharmacologically important class of natural products. Since their initial discovery, significant progress has been made in their isolation, structure elucidation, and the understanding of their biological activities and mechanisms of action. The development of total synthetic routes has further opened up avenues for the creation of novel analogs with potentially improved therapeutic properties. For researchers in drug discovery and development, the Picrasidine alkaloids offer a rich scaffold for the design of new anticancer and anti-inflammatory agents. Further research is warranted to fully explore the therapeutic potential of this diverse family of natural compounds.

References

- 1. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Picrasidine G decreases viability of MDA-MB 468 EGFR-overexpressing triple-negative breast cancer cells through inhibition of EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Anti-Rheumatoid Arthritis Activity of Total Alkaloids from Picrasma Quassioides in Collagen-Induced Arthritis Rats by a Targeted Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Divergent total syntheses of ITHQ-type bis-β-carboline alkaloids by regio-selective formal aza-[4 + 2] cycloaddition and late-stage C–H functionalizat ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03722C [pubs.rsc.org]

A Technical Guide to the Natural Source and Biosynthesis of Picrasidine A

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Picrasidine A is a complex dimeric β-carboline alkaloid with significant therapeutic potential. This document provides a comprehensive overview of its primary natural source, Picrasma quassioides, its biosynthetic pathway starting from the monomeric canthin-6-one core, and detailed experimental protocols for its isolation and purification.

Natural Source and Distribution of this compound

This compound is a natural product predominantly isolated from the plant Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family.[1][2] This plant, a traditional herb, is a rich source of various alkaloids and quassinoids.[3][4] The β-carboline alkaloids, including monomeric and dimeric forms like this compound, are among the most abundant and pharmacologically significant compounds found in this species.[2][3] These alkaloids are distributed throughout the plant, with significant concentrations found in the stems, branches, and roots.[3]

Data Presentation: Quantitative Analysis of Alkaloids from Picrasma quassioides

While specific yields for this compound can vary significantly based on the plant's age, geographic location, and the extraction method employed, the following table presents data on related alkaloids isolated from P. quassioides to provide a quantitative context.

| Alkaloid | Plant Part | Extraction Method | Yield from Crude Extract | Purity | Reference |

| 3-methylcanthin-2,6-dione | Stems | HSCCC | 22.1 mg from 100 mg | 89.30% | [5] |

| 4-methoxy-5-hydroxycanthin-6-one | Stems | HSCCC | 4.9 mg from 100 mg | 98.32% | [5] |

| 1-mthoxycarbonyl-β-carboline | Stems | HSCCC | 1.2 mg from 100 mg | 98.19% | [5] |

HSCCC: High-Speed Counter-Current Chromatography

Biosynthesis of this compound

The biosynthesis of the complex dimer this compound begins with the formation of its monomeric building block, a canthin-6-one alkaloid. This core structure is derived from the amino acid L-tryptophan.[6][7]

Biosynthesis of the Canthin-6-one Monomeric Core

The general biosynthetic pathway for canthin-6-one alkaloids has been established through feeding experiments with labeled precursors.[6][8] The key steps are outlined below:

-

Initiation from Tryptophan: The pathway begins with L-tryptophan.

-

Formation of a β-carboline Intermediate: Tryptophan undergoes a series of reactions, likely involving condensation with a C2 unit (potentially from pyruvate) and subsequent cyclization, to form a tricyclic β-carboline structure. One key intermediate identified is β-carboline-1-propionic acid.[6]

-

Oxidation and Ring Closure: This tricyclic intermediate then undergoes further oxidation and rearrangement to form the distinctive tetracyclic indole-quinazoline system of the canthin-6-one core.

References

- 1. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]

- 6. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data of Picrasidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic data for Picrasidine alkaloids, a class of natural products isolated from the plant Picrasma quassioides. Due to the limited availability of comprehensive public data for Picrasidine A, this document presents a detailed analysis of the closely related and well-documented analogue, Picrasidine J . The guide includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Picrasidine J, a generalized experimental protocol for the isolation and characterization of these alkaloids, and a visual representation of the typical workflow. This information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction to Picrasidine Alkaloids

Picrasidine alkaloids are a group of β-carboline-type alkaloids found in the genus Picrasma, most notably Picrasma quassioides. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer properties. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily NMR and MS.

Note on Data Availability for this compound: Comprehensive, publicly accessible spectroscopic data specifically for this compound is currently scarce in the scientific literature. Therefore, this guide utilizes data for Picrasidine J, a structurally similar dimeric β-carboline alkaloid also isolated from Picrasma quassioides, to provide a representative and detailed spectroscopic analysis.

Spectroscopic Data of Picrasidine J

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Picrasidine J.

Table 1: ¹H NMR Spectroscopic Data for Picrasidine J

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.98 | d | 5.2 |

| H-4 | 7.30 | d | 5.2 |

| H-5 | 8.05 | d | 7.8 |

| H-6 | 7.25 | t | 7.8 |

| H-7 | 7.50 | t | 7.8 |

| H-8 | 8.30 | d | 7.8 |

| H-3' | 7.95 | d | 5.2 |

| H-4' | 7.28 | d | 5.2 |

| H-5' | 8.02 | d | 8.0 |

| H-6' | 7.23 | t | 8.0 |

| H-7' | 7.48 | t | 8.0 |

| H-8' | 8.28 | d | 8.0 |

| OCH₃-4 | 4.05 | s | - |

| OCH₃-4' | 4.08 | s | - |

| NH | 11.5 (br s) | br s | - |

| NH' | 11.4 (br s) | br s | - |

Solvent: DMSO-d₆. Spectrometer frequency: 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Picrasidine J

| Position | Chemical Shift (δ, ppm) |

| C-1 | 142.5 |

| C-3 | 115.2 |

| C-4 | 145.8 |

| C-4a | 128.7 |

| C-4b | 121.5 |

| C-5 | 120.1 |

| C-6 | 121.8 |

| C-7 | 118.9 |

| C-8 | 111.7 |

| C-8a | 139.8 |

| C-9a | 137.5 |

| C-1' | 142.3 |

| C-3' | 115.0 |

| C-4' | 145.6 |

| C-4a' | 128.5 |

| C-4b' | 121.3 |

| C-5' | 119.9 |

| C-6' | 121.6 |

| C-7' | 118.7 |

| C-8' | 111.5 |

| C-8a' | 139.6 |

| C-9a' | 137.3 |

| OCH₃-4 | 56.2 |

| OCH₃-4' | 56.4 |

Solvent: DMSO-d₆. Spectrometer frequency: 125 MHz.

Table 3: Mass Spectrometry Data for Picrasidine J

| Technique | Ionization Mode | Observed m/z | Molecular Formula | Calculated Mass |

| HR-ESI-MS | Positive | [M+H]⁺ | C₂₈H₂₀N₄O₂ | 445.1665 |

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and spectroscopic analysis of Picrasidine alkaloids from Picrasma quassioides.

Extraction and Isolation of Picrasidine Alkaloids

-

Plant Material Preparation: Dried and powdered plant material (e.g., stem bark, roots) of Picrasma quassioides is subjected to extraction.

-

Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period. The process may be repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical scheme involves partitioning between an acidic aqueous solution and a non-polar organic solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The pH of the aqueous layer is then adjusted to be basic, and the alkaloids are extracted into a moderately polar organic solvent like ethyl acetate or chloroform.

-

Chromatographic Purification: The resulting alkaloid-rich fraction is further purified using a combination of chromatographic techniques. These may include:

-

Column Chromatography: Using silica gel or alumina as the stationary phase with a gradient of solvents of increasing polarity.

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is particularly effective for the separation of natural products.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual alkaloids to a high degree of purity.

-

NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (typically 400 MHz or higher). Standard experiments include:

-

¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR: Including COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which are crucial for assembling the molecular structure.

-

Mass Spectrometric Analysis

-

Sample Introduction: The purified compound, dissolved in a suitable solvent, is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like alkaloids, which minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.

-

Mass Analysis: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion. This allows for the confident determination of the elemental composition of the molecule.

-

Tandem MS (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Picrasidine alkaloids from their natural source.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to Picrasidine alkaloids, with a specific focus on Picrasidine J as a representative example. The tabulated NMR and MS data, along with the detailed experimental protocols and workflow visualization, offer a valuable resource for researchers in the field of natural product chemistry and drug discovery. While specific data for this compound remains elusive in publicly available literature, the information presented here for its close analogue provides a strong foundation for further research and development of this promising class of bioactive compounds.

Picrasidine A: A Technical Guide to Investigating its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of Picrasidine A. It is important to note that while this compound is a known bioactive compound isolated from Picrasma quassioides, there is a notable scarcity of primary research literature detailing its specific mechanisms of action and quantitative biological data. Therefore, this guide extrapolates potential therapeutic targets and experimental methodologies based on the broader family of Picrasidine alkaloids and related compounds. The experimental protocols provided are intended as detailed templates for investigation.

Executive Summary

This compound, a quassinoid natural product, belongs to a class of compounds that have demonstrated significant anti-inflammatory and anti-cancer potential. While direct studies on this compound are limited, research on related Picrasidine alkaloids suggests that its therapeutic effects are likely mediated through the modulation of key signaling pathways involved in inflammation and cell cycle regulation. This technical guide outlines the probable therapeutic targets of this compound, including the NF-κB signaling pathway, the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and the machinery of cell cycle progression. Detailed experimental protocols are provided to facilitate the investigation of these potential mechanisms, alongside visualizations of the relevant biological pathways.

Potential Therapeutic Targets

Based on the activities of related compounds, the primary therapeutic targets for this compound are hypothesized to be:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A critical regulator of inflammatory responses, cell survival, and proliferation.

-

Inflammatory Mediator Synthesis: Specifically, the enzymes responsible for the production of nitric oxide (inducible nitric oxide synthase, iNOS) and prostaglandins (cyclooxygenase-2, COX-2).

-

Cell Cycle Regulation: Key proteins that control the transition of cells through different phases of the cell cycle, particularly the G1 phase.

Quantitative Data on Related Picrasidine Compounds

To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for other Picrasidine alkaloids. It is crucial to experimentally determine these values for this compound.

| Compound | Target/Assay | Cell Line | IC50 / EC50 | Reference |

| Picrasidine G | EGFR/STAT3 Signaling | MDA-MB-468 | Not specified | [1] |

| Picrasidine I | NF-κB activation | Not specified | Not specified | [2] |

| Picrasidine S | p38α | Not specified | Not specified | [3] |

Signaling Pathways and Mechanisms of Action

The following sections detail the signaling pathways likely modulated by this compound, based on evidence from related compounds.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα.

Suppression of Pro-Inflammatory Mediators

This compound is expected to reduce the production of nitric oxide and prostaglandin E2, key mediators of inflammation. This is likely achieved by inhibiting the expression or activity of their respective synthesizing enzymes, iNOS and COX-2, which are transcriptionally regulated by NF-κB.

Induction of G1 Cell Cycle Arrest

Several related compounds induce cell cycle arrest in the G1 phase. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) that govern the G1/S transition. This compound may increase the expression of CDK inhibitors like p21 and p27, or decrease the expression of G1-phase cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK4/6).

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the therapeutic targets of this compound.

Nitric Oxide Production Assay in RAW 264.7 Macrophages

Objective: To quantify the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

LPS (from E. coli)

-

Griess Reagent System

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC50 value for this compound's inhibition of NO production.

Prostaglandin E2 (PGE2) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on PGE2 production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells and culture reagents (as above)

-

This compound and LPS

-

PGE2 ELISA Kit

-

96-well cell culture plates

Protocol:

-

Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

-

Supernatant Collection: After the 24-hour LPS stimulation, centrifuge the 96-well plate and collect the supernatant.

-

ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 tracer and subsequent substrate development.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (usually 450 nm).

-

Analysis: Calculate the PGE2 concentration from a standard curve and determine the IC50 of this compound.

Western Blot for IκBα Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation and degradation of IκBα.

Materials:

-

RAW 264.7 cells

-

6-well cell culture plates

-

This compound and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS for a short duration (e.g., 15-30 minutes) to capture peak IκBα phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated IκBα signal to total IκBα or a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

A suitable cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture reagents

-

This compound

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence of PI to determine DNA content.

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound holds promise as a therapeutic agent, particularly in the realms of anti-inflammatory and anti-cancer applications. While direct experimental evidence for this compound is currently lacking in the public domain, the well-documented activities of its chemical relatives strongly suggest that its mechanism of action involves the inhibition of the NF-κB signaling pathway, suppression of key inflammatory mediators, and induction of G1 cell cycle arrest. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the systematic investigation of these potential therapeutic targets, paving the way for the future development of this compound as a novel therapeutic.

References

Picrasidine Compounds: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Picrasidine compounds are a class of β-carboline alkaloids predominantly isolated from plants of the Picrasma genus, notably Picrasma quassioides. These natural products have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the current literature on Picrasidine compounds, with a focus on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate their effects. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Biological Activities and Quantitative Data

Picrasidine compounds exhibit a wide range of pharmacological effects, with anticancer and anti-inflammatory activities being the most extensively studied. The following tables summarize the available quantitative data on the biological activities of various Picrasidine compounds.

Table 1: Anticancer Activity of Picrasidine Compounds

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Picrasidine G | MDA-MB-468 (Triple-Negative Breast Cancer) | Viability Assay | ~10 | |

| Picrasidine I | SCC-47 and SCC-1 (Oral Cancer) | Cytotoxicity Assay | 20-40 (concentration range tested) | [1] |

| Picrasidine J | Ca9-22 and FaDu (Head and Neck Squamous Cell Carcinoma) | MTT Assay | >100 (non-cytotoxic at tested concentrations) | [2] |

| Dehydrocrenatidine | NPC-039 and NPC-BM (Nasopharyngeal Carcinoma) | MTT Assay | Dose-dependent reduction in viability | [3] |

Table 2: Anti-inflammatory and Other Activities of Picrasidine Compounds

| Compound | Biological Target/Activity | Assay Type | IC50/Effective Concentration | Reference |

| Picrasidine C | PPARα Agonist | Mammalian one-hybrid assay | Concentration-dependent activation | [4] |

| Picrasidine S | p38α Kinase | Kinase Assay | Not specified | [5] |

| Picrasidine S | cGAS-IFN-I Pathway Inducer | Cell-based screening | Not specified |

Signaling Pathways Modulated by Picrasidine Compounds

Picrasidine compounds exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by these compounds.

Picrasidine J and the ERK Signaling Pathway in HNSCC Metastasis

Picrasidine J has been shown to inhibit the metastasis of Head and Neck Squamous Cell Carcinoma (HNSCC) by suppressing the ERK signaling pathway. This leads to the inhibition of Epithelial-Mesenchymal Transition (EMT) and a reduction in cell migration and invasion.[2][6]

Dehydrocrenatidine and Apoptosis Induction in Nasopharyngeal Carcinoma

Dehydrocrenatidine, a β-carboline alkaloid related to picrasidines, induces apoptosis in nasopharyngeal carcinoma cells through the modulation of JNK and ERK signaling pathways.[3]

Picrasidine I and Apoptosis in Oral Cancer

Picrasidine I activates apoptosis in oral cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It also modulates the AKT and ERK signaling pathways.[1]

Picrasidine S and the cGAS-STING Pathway

Picrasidine S has been identified as a potent inducer of the cGAS-STING-mediated type I interferon (IFN-I) response, highlighting its potential as a vaccine adjuvant.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Picrasidine research. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.